
3-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
A series of thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These compounds were tested for their ability to inhibit the growth of various carcinoma cell lines, highlighting the role of the nitro group on the thiazolidinone moiety in enhancing antiproliferative activity. Among the synthesized compounds, some showed potent activity against all tested carcinoma cell lines, indicating their potential as anticancer agents (Chandrappa et al., 2008).
Anticancer Activity
The anticancer activity of N-substituted indole derivatives, incorporating thiazolidine-2,4-dione, was evaluated against the MCF-7 human breast cancer cell line. Certain compounds with specific substituents exhibited significant inhibition of topoisomerase-I enzyme, showcasing their therapeutic potential in cancer treatment (Kumar & Sharma, 2022).
Antimicrobial and Antifungal Activities
Thiazolidine-2,4-dione derivatives have also been synthesized and assessed for their in vitro antibacterial and antifungal activities. These compounds exhibited good activity against gram-positive bacteria and significant antifungal activity, suggesting their potential in developing new antimicrobial agents (Prakash et al., 2011).
Antihyperglycemic Agents
Novel thiazolidine-2,4-diones were prepared and evaluated as oral antihyperglycemic agents in animal models. These compounds showed significant potential in lowering glucose and insulin levels, indicating their application in managing diabetes (Wrobel et al., 1998).
Antioxidant Properties
Some newly synthesized pyrazolopyridine derivatives, including thiazolidine-2,4-dione, were screened for their antioxidant properties. Certain compounds exhibited promising activities, highlighting their potential as antioxidants (Gouda, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a wide spectrum of pharmacological activities, especially those incorporated into nitrogen, oxygen, and/or sulfur heterocycles .
Mode of Action
The compound was prepared and allowed to react with different nucleophile agents such as hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride to give hydroxy pyrazole 2 and hydroxy oxazole 3 . This suggests that the compound may interact with its targets through these reactions, leading to changes in the target molecules.
Biochemical Pathways
It is known that many pyrazole derivatives possess hyperglycemic activity . Therefore, it is possible that the compound may affect pathways related to glucose metabolism.
Result of Action
Some of the newly synthesized compounds were evaluated as anticancer agents , suggesting that the compound may have potential antitumor effects.
properties
IUPAC Name |
3-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c21-17-12-25-18(22)20(17)15-7-9-19(10-8-15)26(23,24)16-6-5-13-3-1-2-4-14(13)11-16/h5-6,11,15H,1-4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIMCDDDNMBLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2973219.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2973220.png)

![1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973223.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2973225.png)
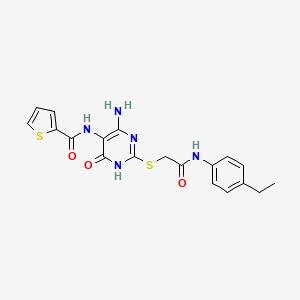
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2973227.png)

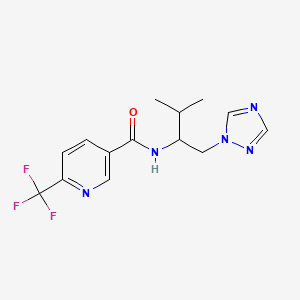
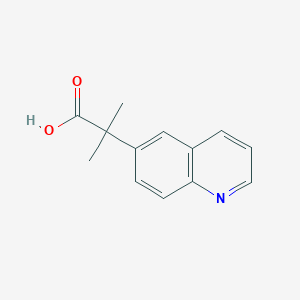
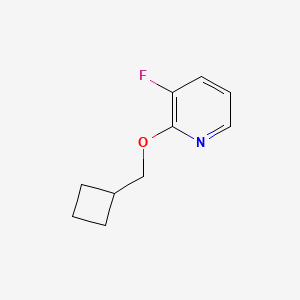
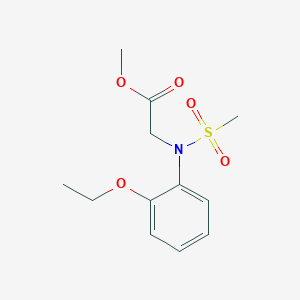
![ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2973237.png)
![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2973238.png)